Benzyl Benzoate

Description

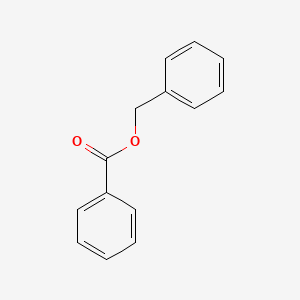

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

benzyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2/c15-14(13-9-5-2-6-10-13)16-11-12-7-3-1-4-8-12/h1-10H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SESFRYSPDFLNCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2 | |

| Record name | BENZYL BENZOATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0390 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8029153 | |

| Record name | Benzyl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8029153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Liquid, Other Solid; Other Solid, Colorless liquid or white solid; [ICSC] Not miscible or difficult to mix in water; [MSDSonline] Pleasant odor; Slightly volatile in steam and insoluble in water; [Ullmann], Solid, COLOURLESS LIQUID OR WHITE SOLID WITH CHARACTERISTIC ODOUR., leaflets or oily liquid with a faint, sweet, balsamic odour | |

| Record name | Benzoic acid, phenylmethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzyl benzoate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7991 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Benzyl benzoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014814 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | BENZYL BENZOATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0390 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Benzyl benzoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/309/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

321.3 °C, BP: 323-324 °C, 323.00 to 324.00 °C. @ 760.00 mm Hg, 324 °C | |

| Record name | Benzyl benzoate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00676 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Benzyl benzoate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/208 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Benzyl benzoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014814 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | BENZYL BENZOATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0390 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

148 °C, 158 °C (316 °F) - closed cup, 298 °F (148 °C) - closed cup | |

| Record name | Benzyl benzoate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7991 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Benzyl benzoate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/208 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENZYL BENZOATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0390 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Insoluble in water, Insoluble in glycerol; miscible with alcohol, chloroform, ether, oils, Soluble in ethanol, ethyl ether, acetone, benzene, methanol, chloroform, 1.98e-02 g/L, Solubility in water: none, insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |

| Record name | Benzyl benzoate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00676 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Benzyl benzoate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/208 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Benzyl benzoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014814 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | BENZYL BENZOATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0390 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Benzyl benzoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/309/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.1121 g/cu cm at 25 °C, Relative density (water = 1): 1.1, 1.113-1.121 | |

| Record name | Benzyl benzoate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/208 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENZYL BENZOATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0390 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Benzyl benzoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/309/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Density |

7.31 (Air = 1), Relative vapor density (air = 1): 7.3 | |

| Record name | Benzyl benzoate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/208 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENZYL BENZOATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0390 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.000224 [mmHg], 0.000224 mm Hg at 25 °C | |

| Record name | Benzyl benzoate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7991 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Benzyl benzoate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/208 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Leaflets or oily liquid, Water-white liquid, Colorless, oily liquid, Clear, colorless liquid | |

CAS No. |

120-51-4 | |

| Record name | Benzyl benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120-51-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl benzoate [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120514 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzyl benzoate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00676 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BENZYL BENZOATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758204 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | BENZYL BENZOATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8081 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, phenylmethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzyl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8029153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyl benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.003 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzyl benzoate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N863NB338G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Benzyl benzoate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/208 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Benzyl benzoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014814 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | BENZYL BENZOATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0390 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

19 °C, 21 °C | |

| Record name | Benzyl benzoate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00676 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Benzyl benzoate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/208 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Benzyl benzoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014814 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | BENZYL BENZOATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0390 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

The Acaricidal Mechanism of Benzyl Benzoate against Sarcoptes scabiei: A Technical Guide

For Immediate Release

IV. Executive Summary

Benzyl benzoate is a well-established acaricidal agent widely employed in the topical treatment of scabies, an infestation of the skin by the mite Sarcoptes scabiei. Its efficacy stems from its potent neurotoxic effects on the parasite, leading to paralysis and subsequent death. This technical guide provides an in-depth analysis of the current understanding of this compound's mechanism of action against S. scabiei, intended for researchers, scientists, and professionals in drug development. This document synthesizes available quantitative data on its efficacy, details common experimental protocols for its evaluation, and explores its putative molecular targets and the signaling pathways it disrupts. While the precise molecular interactions remain an active area of investigation, this guide consolidates the existing evidence to provide a comprehensive overview.

I. Introduction

Scabies continues to be a significant global health issue, and this compound remains a key therapeutic option due to its effectiveness and affordability. A thorough understanding of its mechanism of action is crucial for optimizing its clinical use, overcoming potential resistance, and developing novel acaricidal agents. This guide delves into the technical aspects of this compound's effects on the nervous system of Sarcoptes scabiei, providing a foundational resource for the scientific community.

II. Acaricidal Efficacy: Quantitative Data

The acaricidal activity of this compound has been quantified in several in vitro studies. These studies typically measure the mortality rate of mites over time when exposed to different concentrations of the compound. The following table summarizes key findings from the literature, including data on Sarcoptes scabiei and the closely related mite Demodex folliculorum for comparative purposes.

| Mite Species | Concentration (%) | Exposure Time | Mortality Rate (%) | Mean Time to Death (minutes) | Reference |

| Sarcoptes scabiei var. hominis | 25 | < 3 hours | 100 | - | |

| Demodex folliculorum | 25 | - | - | 26 ± 2.9 | |

| Demodex folliculorum | 10 | - | - | 120 ± 7.6 | |

| Demodex folliculorum | 5 | - | - | 168 ± 15 | |

| Dermatophagoides pteronyssinus | Active powder | 12 hours | 90 | - | |

| Dermatophagoides pteronyssinus | Active powder | 24 hours | 100 | - | |

| Tyrophagus putrescentiae | 0.1 - 0.9 (spray) | 20-30 minutes | >90 | - |

III. Core Mechanism of Action: Neurotoxicity

The primary mechanism of action of this compound against Sarcoptes scabiei is neurotoxicity. The compound is absorbed through the mite's exoskeleton, subsequently targeting the parasite's nervous system. This interaction disrupts normal neurological function, leading to paralysis and ultimately, the death of the mite. While the broad neurotoxic effects are well-documented, the specific molecular targets within the mite's neurons are not yet fully elucidated.

Putative Molecular Targets

Based on studies in other arthropods, a potential target for this compound is the enzyme acetylcholinesterase (AChE). Research on the red flour beetle, Tribolium castaneum, has shown that this compound can significantly inhibit AChE activity. AChE is a critical enzyme in the nervous system of arthropods, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE leads to an accumulation of acetylcholine at the synaptic cleft, causing hyperexcitation of the nervous system, paralysis, and death. While this mechanism has not been directly confirmed in Sarcoptes scabiei, it presents a plausible hypothesis for the observed neurotoxic effects.

Other potential, though less substantiated, targets could include voltage-gated ion channels or other neurotransmitter receptors, which are common targets for many insecticides and acaricides. However, direct evidence for the interaction of this compound with these targets in S. scabiei is currently lacking.

IV. Experimental Protocols

The in vitro evaluation of this compound's acaricidal efficacy typically involves direct contact bioassays. These assays are designed to measure the mortality of mites upon exposure to the test compound.

Mite Collection and Preparation

-

Source: Sarcoptes scabiei mites are typically collected from the skin crusts of infested hosts, such as humans with crusted scabies or from laboratory-maintained animal models.

-

Isolation: Mites are carefully isolated from the skin scrapings under a stereomicroscope. Only live, motile adult mites are selected for the assays to ensure the validity of the results.

In Vitro Contact Bioassay

-

Test Arenas: The bioassays are conducted in controlled environments such as glass vials, petri dishes, or on filter paper.

-

Compound Application: The test arenas are coated with a specific concentration of this compound, often dissolved in a suitable solvent which is allowed to evaporate, leaving a film of the active compound. Control arenas are treated with the solvent alone.

-

Mite Exposure: A predetermined number of live adult mites are introduced into each test and control arena.

-

Incubation: The arenas are incubated under controlled conditions of temperature and humidity (e.g., 25°C and 75% relative humidity) to maintain mite viability for the duration of the experiment.

-

Mortality Assessment: Mite mortality is assessed at regular intervals. Mites are considered dead if they show no signs of movement, even after gentle prodding with a fine instrument.

V. Signaling Pathways and Visualizations

Given the lack of definitive molecular targets in Sarcoptes scabiei, the following signaling pathway is a hypothetical representation based on the potential inhibition of acetylcholinesterase, as observed in other arthropods.

Benzyl Benzoate Neurotoxicity in Arthropods: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl benzoate, an organic ester, is a widely utilized compound with applications ranging from a fragrance fixative to a potent acaricide and insecticide.[1] Its efficacy against a variety of arthropods, including mites and various insect species, is well-documented.[2][3] This technical guide provides an in-depth analysis of the neurotoxic effects of this compound in arthropods. It consolidates current knowledge on its mechanism of action, presents quantitative toxicity data, details experimental methodologies for its assessment, and illustrates the key signaling pathways involved in its toxic action. The primary neurotoxic effects of this compound manifest as paralysis and eventual death of the arthropod.[4] While the precise molecular targets are still under investigation, current evidence points towards the disruption of the nervous system as the principal mode of action.[4] This guide aims to serve as a comprehensive resource for researchers and professionals involved in the development of novel arthropod control agents and the study of neurotoxicology.

Mechanism of Action

The neurotoxicity of this compound in arthropods is a multifactorial process involving the disruption of normal nervous system function, leading to paralysis and death. While the exact molecular mechanism is not fully elucidated, several key biochemical effects have been identified.

1.1. Disruption of the Nervous System

This compound is believed to be absorbed by lice and mites, acting on their nervous system to cause their destruction. In vitro studies have demonstrated that this compound can kill the Sarcoptes mite within 5 minutes. High doses in laboratory animals can lead to hyperexcitation, loss of coordination, ataxia, convulsions, and respiratory paralysis, further indicating its neurotoxic nature.

1.2. Inhibition of Acetylcholinesterase (AChE)

One of the key identified mechanisms of this compound's neurotoxicity is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the synaptic transmission of nerve impulses. AChE is responsible for hydrolyzing the neurotransmitter acetylcholine, terminating the nerve signal. Inhibition of AChE leads to an accumulation of acetylcholine in the synapse, causing continuous nerve stimulation, which results in paralysis and ultimately, death of the arthropod. Studies on the red flour beetle, Tribolium castaneum, have shown significant inhibition of AChE activity following treatment with this compound.

1.3. Induction of Oxidative Stress

Exposure to this compound has been demonstrated to induce oxidative stress in arthropods. This is characterized by an imbalance between the production of reactive oxygen species (ROS) and the organism's ability to detoxify these harmful byproducts. In Tribolium castaneum, treatment with this compound resulted in a significant increase in malondialdehyde (MDA) levels, a marker of lipid peroxidation and oxidative damage, and a decrease in reduced glutathione (GSH) levels, a key antioxidant. This disruption of the oxidative/antioxidative balance contributes to cellular damage and the overall toxicity of the compound.

Quantitative Toxicity Data

The toxicity of this compound has been quantified for various arthropod species using different bioassays. The following tables summarize the available lethal concentration (LC50) values.

Table 1: Contact Toxicity of this compound against Tribolium castaneum (24h exposure)

| Bioassay Method | LC50 |

| Impregnated-Paper | 11.75% |

| Direct-Contact | 3.114% |

Table 2: Fumigant Toxicity of this compound against Tribolium castaneum (24h exposure)

| LC50 (µL/L) |

| 464 |

Experimental Protocols

This section details the methodologies used in key experiments to assess the neurotoxicity of this compound in arthropods, primarily focusing on the red flour beetle, Tribolium castaneum.

3.1. Contact Toxicity Bioassays

-

Impregnated-Paper Assay:

-

Prepare different concentrations of this compound in a suitable solvent (e.g., acetone).

-

Apply 1 mL of each solution to a filter paper (9 cm diameter) placed in a Petri dish.

-

Allow the solvent to evaporate completely.

-

Introduce a known number of adult arthropods (e.g., 20 T. castaneum) into each Petri dish.

-

Seal the Petri dishes and incubate under controlled conditions (e.g., 28 ± 2 °C, 65 ± 5% relative humidity, 12:12 h light:dark cycle).

-

Assess mortality after 24 hours.

-

-

Direct-Contact Toxicity Assay:

-

Prepare serial dilutions of this compound.

-

Apply a small volume (e.g., 1 µL) of each dilution directly to the dorsal thorax of each arthropod using a micropipette.

-

Place the treated insects in a clean vial with a food source.

-

Maintain the vials under controlled environmental conditions.

-

Record mortality at 24 hours post-application.

-

3.2. Fumigant Toxicity Bioassay

-

Place a filter paper treated with a specific concentration of this compound in the cap of a sealed container (e.g., a vial).

-

Introduce a known number of adult arthropods into the container.

-

Ensure the insects are not in direct contact with the treated filter paper.

-

Seal the container to create a fumigation chamber.

-

Incubate under controlled conditions for 24 hours.

-

Determine the mortality rate.

3.3. Acetylcholinesterase (AChE) Inhibition Assay

-

Homogenize whole bodies of treated and control arthropods in a suitable buffer (e.g., phosphate buffer).

-

Centrifuge the homogenate to obtain the supernatant containing the enzyme.

-

Use a commercial acetylcholinesterase assay kit.

-

Add the supernatant to a microplate well containing the substrate (e.g., acetylthiocholine) and a chromogenic reagent (e.g., DTNB).

-

Measure the change in absorbance over time at a specific wavelength (e.g., 412 nm) using a microplate reader.

-

Calculate the percentage of AChE inhibition relative to the control group.

3.4. Oxidative Stress Parameter Measurement

-

Malondialdehyde (MDA) Assay (Lipid Peroxidation):

-

Homogenize arthropod tissues in a suitable buffer.

-

Add trichloroacetic acid (TCA) to precipitate proteins.

-

Centrifuge and collect the supernatant.

-

Add thiobarbituric acid (TBA) to the supernatant and heat.

-

Measure the absorbance of the resulting pink-colored complex at a specific wavelength (e.g., 532 nm).

-

Calculate the MDA concentration using an extinction coefficient.

-

-

Reduced Glutathione (GSH) Assay:

-

Homogenize arthropod tissues in a suitable buffer.

-

Precipitate proteins using a suitable agent.

-

Centrifuge and collect the supernatant.

-

Add a chromogenic reagent (e.g., DTNB) that reacts with GSH to produce a colored product.

-

Measure the absorbance at a specific wavelength (e.g., 412 nm).

-

Determine the GSH concentration by comparing with a standard curve.

-

Signaling Pathways and Logical Relationships

The following diagrams illustrate the proposed neurotoxic mechanism of this compound and the experimental workflow for its assessment.

Caption: Proposed neurotoxic pathway of this compound in arthropods.

Caption: Experimental workflow for assessing this compound neurotoxicity.

Conclusion and Future Directions

This compound is an effective arthropod toxicant with a clear neurotoxic mode of action. The inhibition of acetylcholinesterase and the induction of oxidative stress are key contributors to its lethality. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further research and development.

Future research should focus on:

-

Identifying the primary molecular target(s): Elucidating the specific ion channels or receptors that this compound interacts with will provide a more complete understanding of its neurotoxicity.

-

Investigating potential resistance mechanisms: As with any control agent, understanding how arthropods might develop resistance is crucial for sustainable use.

-

Exploring synergistic effects: Investigating the combination of this compound with other insecticides could lead to more effective and environmentally friendly pest management strategies.

By continuing to explore the neurotoxic properties of this compound, the scientific community can further optimize its use and potentially discover new avenues for the development of novel arthropod control agents.

References

In Vitro Acaricidal Efficacy of Benzyl Benzoate Against Demodex folliculorum: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

This technical guide synthesizes the available scientific literature on the in vitro activity of benzyl benzoate against Demodex folliculorum, the microscopic mites implicated in various dermatological conditions, most notably rosacea. This document provides a comprehensive overview of the quantitative efficacy, detailed experimental methodologies, and a visual representation of the scientific workflow for assessing the acaricidal properties of this compound.

Quantitative Efficacy of this compound

The in vitro killing effect of this compound on Demodex folliculorum is concentration-dependent. A summary of the lethal effects at various concentrations is presented below, derived from a key experimental study.

| This compound Concentration | Mean Time to Mite Death (Minutes) | Standard Deviation | Comparison to Control |

| 25% | 26 | ± 2.9 | Statistically significant (p = 0.03) |

| 10% | 120 | ± 7.6 | Not statistically significant |

| 5% | 168 | ± 15 | Not statistically significant |

| Immersion Oil (Control) | 192 | ± 6.4 | - |

Data sourced from an experimental study on the lethal effects of this compound on Demodex folliculorum mites[1][2][3][4].

The study highlights that while lower concentrations of this compound were not significantly more effective than the control, a 25% concentration demonstrated a rapid and statistically significant lethal effect on the mites[1]. In the 25% this compound group, a rapid slowing of mite movements was observed almost immediately after exposure.

Experimental Protocols

The following is a detailed methodology for the in vitro assessment of this compound's acaricidal activity against Demodex folliculorum, based on published research.

1. Mite Collection and Preparation:

-

Source: Samples were collected from the facial skin of patients diagnosed with rosacea, where Demodex folliculorum mites are often found in higher densities.

-

Collection Method: The standardized superficial skin biopsy (SSSB) method was utilized to obtain the mites. This involves applying a slide with a drop of cyanoacrylate adhesive to the skin, allowing it to set, and then removing the slide, which brings with it the superficial layer of the epidermis and the contents of the pilosebaceous units, including Demodex mites.

-

Mite Selection: Only fully alive and mobile mites were selected for the experiment. Viability was determined by observing the movement of the mites' bodies and limbs under a digital microscope.

2. Preparation of Test Solutions:

-

This compound Concentrations: Solutions of 5%, 10%, and 25% this compound were prepared. The diluent for these solutions was not explicitly stated in the primary source but is typically an inert oil to maintain the viability of the mites for the duration of the experiment.

-

Control Group: Immersion oil was used as a negative control to observe the natural survival time of the mites under the experimental conditions.

3. Experimental Procedure:

-

Grouping: Four groups, each consisting of 20 mites, were established.

-

Exposure: Each group of mites was exposed to one of the three concentrations of this compound (5%, 10%, or 25%) or the immersion oil control.

-

Observation: The movements of the mites were continuously monitored using a digital microscope.

-

Endpoint: The primary outcome measured was the survival time, defined as the period from the initial exposure to the complete cessation of all mite movements. The time to death for each mite was recorded.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for assessing the in vitro efficacy of this compound against Demodex folliculorum.

Concluding Remarks

The available in vitro data provides a clear indication that this compound, particularly at a 25% concentration, is a potent acaricide against Demodex folliculorum. The experimental framework detailed in this guide offers a reproducible methodology for further investigation into the efficacy of this compound and other potential acaricidal agents. This information is crucial for the development of effective topical treatments for dermatological conditions associated with Demodex mite proliferation. Further research could explore the mechanism of action of this compound on the mites and investigate optimal formulations to maximize efficacy while ensuring patient safety and tolerability.

References

- 1. researchgate.net [researchgate.net]

- 2. In Vitro Lethal Effects of this compound Concentrations of 25%, 10%, and 5% on Demodex folliculorum Mites: An Experimental Study With a Control Group - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In Vitro Lethal Effects of this compound Concentrations of 25%, 10%, and 5% on Demodex folliculorum Mites: An Experimental Study With a Control Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. acikerisim.balikesir.edu.tr [acikerisim.balikesir.edu.tr]

Toxicological Profile of Benzyl Benzoate in Mammals: An In-depth Technical Guide

Executive Summary

Benzyl benzoate is an organic compound used as a fragrance ingredient, preservative, solvent, and as a pharmaceutical agent for treating scabies and lice. In mammals, it is readily absorbed and metabolized, exhibiting a toxicological profile characterized by low to moderate acute toxicity and minimal concern for genotoxicity or carcinogenicity. This technical guide provides a comprehensive review of the toxicological data for this compound in mammalian species. It details its toxicokinetics, acute and chronic toxicity, local tissue effects, and its potential for carcinogenicity, genotoxicity, and reproductive harm. All quantitative data are summarized in structured tables for comparative analysis. Key experimental methodologies are described, and metabolic and experimental workflow diagrams are provided to visually represent complex processes, adhering to specified formatting guidelines. The weight of evidence indicates that toxic effects associated with this compound typically occur at high doses, and the risk to mammals under typical exposure scenarios is low.

Toxicokinetics and Metabolism

This compound is efficiently absorbed following oral and dermal administration. The primary metabolic pathway involves rapid hydrolysis to its constituent molecules: benzyl alcohol and benzoic acid. This process is crucial for its detoxification and subsequent elimination.

Following hydrolysis, benzyl alcohol is oxidized to benzoic acid. The resulting benzoic acid, along with the benzoic acid from the initial hydrolysis, is then conjugated primarily with glycine to form hippuric acid. If the glycine pathway is saturated, conjugation with glucuronic acid can also occur. These water-soluble conjugates are then rapidly excreted, primarily in the urine. This metabolic process prevents the accumulation of this compound in the body.

Acute Toxicity

This compound exhibits moderate acute toxicity via the oral route and low toxicity via dermal and inhalation routes. Clinical signs of acute oral toxicity in animals include neurotoxic effects such as staggered gait, tremors, hypoactivity, convulsions, and respiratory paralysis at high doses. Cats are known to be more sensitive to the dermal toxicity of this compound than other species.

Table 1: Acute Toxicity of this compound

| Study Type | Species | Route | Endpoint (LD50) | Result (mg/kg) | Reference |

|---|---|---|---|---|---|

| Acute Oral | Rat | Oral | LD50 | 1700 - 2800 | |

| Acute Oral | Rabbit | Oral | LD50 | 1680 | |

| Acute Oral | Cat | Oral | LD50 | 2240 | |

| Acute Oral | Dog | Oral | LD50 | >22,440 | |

| Acute Dermal | Rabbit | Dermal | LD50 | 4000 |

| Acute Inhalation | Rat | Inhalation | LC50 (4-hr) | >5 mg/L | |

Detailed Experimental Protocol: Acute Oral Toxicity

A typical acute oral toxicity study follows OECD Guideline 420 (Acute Oral Toxicity - Fixed Dose Procedure).

-

Test Animals: Healthy, young adult nulliparous, non-pregnant female rats (e.g., Sprague-Dawley strain), typically 8-12 weeks old.

-

Housing: Animals are caged individually with controlled temperature (22 ± 3°C), humidity (30-70%), and a 12-hour light/dark cycle. Standard laboratory diet and drinking water are provided ad libitum.

-

Procedure: Following a fasting period (e.g., overnight), the test substance is administered as a single oral dose by gavage. The starting dose level is selected from one of four fixed levels: 5, 50, 300, and 2000 mg/kg body weight. The starting dose is chosen based on available information to be the dose expected to produce some signs of toxicity without causing severe toxic effects or mortality.

-

Observations: Animals are observed for mortality, clinical signs (changes in skin, fur, eyes, respiration, autonomic and central nervous system activity, and behavior patterns), and body weight changes for up to 14 days post-dosing.

-

Endpoint: The study allows for the determination of the LD50 value and observation of toxic effects.

Dermal and Ocular Irritation & Sensitization

This compound is considered to be a minimal skin irritant and a slight eye irritant in animal studies. In humans, it can cause skin irritation, particularly when used topically as a scabicide. It is also considered a slight to moderate skin sensitizer.

Table 2: Irritation and Sensitization Profile

| Study Type | Species | Result | Reference |

|---|---|---|---|

| Primary Dermal Irritation | Rabbit | Minimally irritating | |

| Primary Eye Irritation | Rabbit | Slightly irritating |

| Skin Sensitization | Guinea Pig / Mouse | Slight to moderate sensitizer | |

Subchronic Toxicity

Repeated dose studies indicate that systemic toxicity from this compound occurs at relatively high dose levels.

Table 3: Subchronic Toxicity of this compound

| Study Type | Species | Route | Dose Levels | NOAEL | Key Findings | Reference |

|---|---|---|---|---|---|---|

| 90-Day Dermal | Rat | Dermal | 0, 40, 200, 1000 mg/kg/day | 1000 mg/kg/day | No systemic or dermal toxicity observed. | |

| 90-Day Oral | Rat | Oral | 0, 25, 100 mg/kg/day | <25 mg/kg/day | Altered hematology/biochemistry; histopathological findings in liver, kidney, thymus. |

| 13-Week Oral | Rat & Mouse | Oral | Doses up to 800 mg/kg/day | ~400 mg/kg/day | Decreased body weight and mortality at ≥800 mg/kg/day. | |

Detailed Experimental Protocol: 90-Day Dermal Toxicity Study (Rat)

This protocol is based on OECD Guideline 411.

benzyl benzoate synthesis pathways and reaction kinetics

An In-depth Technical Guide to the Synthesis Pathways and Reaction Kinetics of Benzyl Benzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is an organic compound with the formula C₆H₅CO₂CH₂C₆H₅. It is the ester of benzoic acid and benzyl alcohol. This colorless liquid has a faint, sweet-balsamic odor and is a versatile compound with applications in various fields. In the pharmaceutical industry, it is a primary treatment for scabies and lice infestations. It also serves as a fixative in the fragrance industry, a plasticizer for polymers, and a solvent for various chemical reactions. This technical guide provides a comprehensive overview of the primary synthesis pathways for this compound, including detailed experimental protocols, reaction kinetics, and quantitative data to aid researchers and professionals in drug development and other chemical industries.

Core Synthesis Pathways

The industrial and laboratory-scale synthesis of this compound is primarily achieved through four main pathways:

-

Tishchenko Reaction of Benzaldehyde: A disproportionation reaction of benzaldehyde catalyzed by a base.

-

Esterification of Benzoic Acid with Benzyl Alcohol: A direct condensation reaction between the carboxylic acid and alcohol.

-

Reaction of Benzyl Chloride with Sodium Benzoate: A nucleophilic substitution reaction.

-

Transesterification: The reaction of an alkyl benzoate with benzyl alcohol.

This guide will delve into the specifics of each of these pathways.

Tishchenko Reaction of Benzaldehyde

The Tishchenko reaction is a classic method for the synthesis of esters from aldehydes. In the case of this compound, two molecules of benzaldehyde undergo a disproportionation reaction in the presence of a suitable catalyst, typically a sodium alkoxide like sodium benzoxide. One molecule of benzaldehyde is oxidized to a carboxylic acid (which exists as a salt), and the other is reduced to an alcohol, which then react to form the ester.

Reaction Scheme

Methodological & Application

Application Notes and Protocols: Benzyl Benzoate as a Solvent for Intramuscular Injections

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of benzyl benzoate as a solvent in intramuscular (IM) injection formulations. The information compiled herein is intended to guide researchers and drug development professionals in formulating, preparing, and evaluating IM injections utilizing this compound to enhance the solubility and stability of hydrophobic active pharmaceutical ingredients (APIs).

Introduction to this compound in Intramuscular Injections

This compound is a versatile excipient widely employed in the pharmaceutical industry as a solubilizing agent and non-aqueous solvent. Its utility is particularly prominent in the formulation of intramuscular injections, where it serves to dissolve APIs with poor water solubility, such as steroid hormones. Typically used in concentrations ranging from 0.01% to 46.0% v/v, this compound is a clear, colorless, oily liquid with a faintly aromatic odor. At temperatures below 17°C, it can exist as colorless crystals.

The primary function of this compound in IM formulations is to act as a co-solvent, often in combination with vegetable oils like castor oil, cottonseed oil, or sesame oil, to dissolve the API and maintain it in solution. This is crucial for enabling the administration of high concentrations of hydrophobic drugs in a small injection volume. Beyond its solubilizing capacity, this compound can also reduce the viscosity of the formulation, which is a critical parameter for injectability.

Data Presentation: Physicochemical and Pharmacokinetic Properties

The inclusion of this compound in intramuscular injection formulations significantly impacts their physicochemical and pharmacokinetic properties. The following tables summarize key quantitative data for formulations containing this compound.

Table 1: Solubility of Active Pharmaceutical Ingredients in this compound-Containing Formulations

| Active Pharmaceutical Ingredient | Solvent System | Reported Solubility |

| Testosterone Cypionate | Cottonseed oil with 20% v/v this compound | ~186 mg/mL at 20°C |

| Testosterone Cypionate | Cottonseed oil with 30% v/v this compound | ~233 mg/mL at 20°C |

| Progesterone | Mixture of oil for injection and this compound (mass ratio 1:5 to 5:1) | Good solubility |

| Estradiol Benzoate | Soluble in alcohol, acetone, dioxane; slightly soluble in vegetable oils | Qualitative |

| Nandrolone Decanoate | Soluble in chloroform, alcohol, acetone, and vegetable oils | Qualitative |

Table 2: Viscosity of Intramuscular Injection Formulations

| Formulation Composition | Viscosity (mPa·s) |

| Testosterone Undecanoate (TU) + Castor Oil | 3,822 |

| TU + Sesame Oil + this compound (BB) | Lower than TU + oil alone |

| TU + Safflower Oil + BB | Lower than TU + oil alone |

| Progesterone, Estradiol, SAIB, Ethanol, this compound, Benzyl Alcohol, Vegetable Oil, Poloxamer | 2-6 cP at 20°C |

Table 3: Pharmacokinetic Parameters of Intramuscular Injections Containing this compound

| Drug (Formulation) | Dose | Tmax | Cmax | Terminal Half-Life |

| Testosterone Undecanoate (in castor oil and this compound) | 750 mg | ~7 days after 3rd injection | 30.9 ± 11.9 nmol/L | 33.9 ± 4.9 days |

| Testosterone Undecanoate (in tea seed oil) | 1000 mg | Not Specified | Not Specified | 20.9 ± 6.0 days |

| Progesterone (Injectable Emulsion with this compound and castor oil) | 20 mg/kg (in dogs) | 0.75 ± 0.29 h (IM) | Not Specified | Not Specified |

| Nandrolone Decanoate | 50 mg | 30 hours | 2.14 ng/mL | 7.1 hours |

| Nandrolone Decanoate | 100 mg | 30 hours | 4.26 ng/mL | 11.7 hours |

| Nandrolone Decanoate | 150 mg | 72 hours | 5.16 ng/mL | 11.8 hours |

Table 4: Injection Site Reaction Data

| Formulation | Animal Model | Observation |

| 2g acetophenone derivative of 16,17-dihydroxyprogesterone in 10 ml this compound | Rabbit | Lesion size of ~640 mm³ after two days |

| 2g testosterone palmitate in 10 ml this compound | Rabbit | Lesion size of ~420 mm³ after two days |

| 2g testosterone palmitate in 40% castor oil and 60% this compound | Rabbit | Lesion size of 610 mm³ after two days |

| 2.5g progesterone in 10 ml this compound | Rabbit | Lesion size of 898 mm³ after two days |

| 2.5g progesterone and 2.5g 17-hydroxyprogesterone caproate in 10 ml this compound | Rabbit | Lesion size of 572 mm³ after two days |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the formulation and evaluation of intramuscular injections containing this compound.

Protocol for Preparation of a Steroid Hormone Intramuscular Injection

This protocol is adapted from methods described for testosterone cypionate and progesterone injections.

Materials:

-

Active Pharmaceutical Ingredient (e.g., Testosterone Cypionate)

-

This compound (USP grade)

-

Vegetable Oil (e.g., Cottonseed Oil, USP grade)

-

Benzyl Alcohol (USP grade, as preservative)

-

Sterile glass vessel

-

Magnetic stirrer and stir bar

-

Heating mantle or water bath

-

Sterile 0.22 µm filter

-

Sterile vials and stoppers

Procedure:

-

In a sterile glass vessel, combine the required volumes of cottonseed oil and this compound.

-

Begin stirring the mixture and heat to a temperature of 40°C to 60°C.

-

Slowly add the powdered testosterone cypionate to the heated oil/benzyl benzoate mixture while continuing to stir. Maintain the temperature until all the API is completely dissolved.

-

Once the API is fully dissolved, slowly add the required volume of benzyl alcohol to the solution.

-

Continue stirring for an additional 30 minutes to ensure a homogenous solution.

-

Allow the solution to cool to room temperature.

-

Aseptically filter the solution through a sterile 0.22 µm filter into a sterile receiving vessel.

-

Under aseptic conditions, fill the sterile solution into sterile vials and seal with sterile stoppers.

Protocol for In Vitro Drug Release Testing using the Dialysis Membrane Method

This protocol is based on established methods for evaluating drug release from parenteral depots.

Materials:

-

Test formulation (oil-based injection)

-

Dialysis membrane tubing (e.g., cellulose membrane with a suitable molecular weight cut-off)

-

Release medium (e.g., phosphate-buffered saline, pH 7.4)

-

Shaking water bath or orbital shaker

-

Syringes and needles

-

Analytical instrument for drug quantification (e.g., HPLC)

Procedure:

-

Cut a suitable length of dialysis membrane tubing and hydrate it according to the manufacturer's instructions.

-

Securely close one end of the dialysis bag with a clip.

-

Accurately measure a specific volume of the test formulation and inject it into the dialysis bag.

-

Securely close the other end of the dialysis bag, ensuring no leakage.

-

Place the sealed dialysis bag into a vessel containing a known volume of pre-warmed release medium.

-

Place the vessel in a shaking water bath or orbital shaker maintained at 37°C and a constant agitation speed.

-

At predetermined time intervals, withdraw a sample of the release medium and replace it with an equal volume of fresh, pre-warmed medium to maintain sink conditions.

-

Analyze the drug concentration in the collected samples using a validated analytical method, such as HPLC.

-

Calculate the cumulative percentage of drug released over time.

Application Notes and Protocols: Benzyl Benzoate in Topical Microemulsions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl benzoate, an ester of benzyl alcohol and benzoic acid, is a well-established pharmaceutical active ingredient, primarily used as a scabicide and pediculicide. Its application in topical formulations can be challenging due to its oily nature and potential for skin irritation. Microemulsions have emerged as a promising drug delivery system to overcome these limitations. These thermodynamically stable, transparent, and easily prepared systems can enhance the dermal and transdermal delivery of drugs.

This document provides detailed application notes and experimental protocols for the formulation and characterization of topical microemulsions incorporating this compound, often as the oil phase itself.

Role of this compound in Microemulsions

In the context of topical microemulsions, this compound can serve multiple functions:

-

Active Pharmaceutical Ingredient (API): It is an effective treatment for scabies and lice.

-

Oil Phase: Due to its lipophilic nature, this compound can act as the oil phase in oil-in-water (o/w) microemulsions, a key component for encapsulating the drug.

-

Solvent: It can act as a solvent for other lipophilic drugs that may be included in the formulation.

-

Penetration Enhancer: Its chemical properties may contribute to the overall skin penetration enhancement effect of the microemulsion.

Formulation Components

A typical this compound microemulsion consists of the following components:

-

Oil Phase: this compound.

-

Aqueous Phase: Purified water or a buffer solution.

-

Surfactant: Non-ionic surfactants such as Polysorbates (e.g., Tween 80) are commonly used due to their low skin irritation potential.

-

Co-surfactant: Short to medium-chain alcohols (e.g., ethanol, propylene glycol) or phospholipids are often employed to reduce the interfacial tension and increase the fluidity of the interfacial film, which is crucial for the spontaneous formation of the microemulsion.

Data Presentation: Formulation and Characterization Parameters

The following tables summarize typical quantitative data for this compound microemulsions, providing a baseline for formulation development.

Table 1: Example Formulations of this compound Microemulsions

| Formulation Code | This compound (% w/w) | Surfactant (e.g., Tween 80) (% w/w) | Co-surfactant (e.g., Phospholipid & Ethanol) (% w/w) | Aqueous Phase (% w/w) |

| BB-ME-1 | 10 | 30 | 30 | 30 |

| BB-ME-2 | 15 | 35 | 25 | 25 |

| BB-ME-3 | 20 | 40 | 20 | 20 |

Table 2: Physicochemical Characterization of Optimized this compound Microemulsion

| Parameter | Typical Value |

| Globule Size (nm) | 20 - 200 |

| Polydispersity Index (PDI) | < 0.3 |

| Zeta Potential (mV) | -10 to -30 |

| Refractive Index | 1.4 - 1.5 |

| pH | 5.5 - 7.0 |

| Drug Content (%) | 98 - 102 |

Experimental Protocols

Protocol 1: Construction of Pseudo-Ternary Phase Diagrams

This protocol is essential for identifying the concentration ranges of the components that will form a stable microemulsion.

Materials:

-

This compound (Oil Phase)

-

Surfactant (e.g., Tween 80)

-

Co-surfactant (e.g., Propylene Glycol or Ethanol)

-

Purified Water (Aqueous Phase)

-

Glass vials

-

Magnetic stirrer and stir bars

-

Burette

Procedure:

-

Prepare different weight ratios of the surfactant and co-surfactant (Smix), for example, 1:1, 2:1, 1:2, etc.

-

In separate glass vials, mix the oil phase (this compound) and the Smix at various weight ratios (e.g., 1:9, 2:8, 3:7, 4:6, 5:5, 6:4, 7:3, 8:2, 9:1).

-

Slowly titrate each oil/Smix mixture with the aqueous phase (purified water) dropwise from a burette while continuously stirring at a moderate speed (e.g., 200-300 rpm) at room temperature.

-

After each addition of the aqueous phase, allow the mixture to equilibrate. Observe the mixture for transparency and homogeneity. The endpoint of the titration is the point where the solution turns from clear to turbid.

-

Record the amount of aqueous phase added to reach the turbidity point.

-

Plot the data on a triangular graph to construct the pseudo-ternary phase diagram. The area of transparency represents the microemulsion region.

Protocol 2: Preparation of this compound Microemulsion

This protocol describes the preparation of the microemulsion using the water titration method based on the results from the phase diagram.

Materials:

-

This compound

-

Surfactant

-

Co-surfactant

-

Purified Water

-

Beaker

-

Magnetic stirrer and stir bar

Procedure:

-

Accurately weigh the required amounts of this compound, surfactant, and co-surfactant into a beaker based on a formulation within the identified microemulsion region of the phase diagram.

-

Mix the components thoroughly using a magnetic stirrer until a homogenous and transparent solution is formed.

-

Slowly add the required amount of purified water to the mixture drop by drop while stirring continuously at a moderate speed (e.g., 200-300 rpm).

-

Continue stirring for a specified period (e.g., 15-30 minutes) at room temperature until a clear and transparent microemulsion is formed.

Protocol 3: Characterization of the Microemulsion

Instrument: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).

Procedure:

-

Dilute the microemulsion sample with purified water to an appropriate concentration to avoid multiple scattering effects (a dilution factor of 100 is common).

-

Equilibrate the sample to the desired temperature (e.g., 25°C) in the instrument.

-

Set the instrument parameters, including the refractive index of the dispersant (water) and the material.

-

Perform the measurement in triplicate.

-

Record the average globule size (Z-average) and the Polydispersity Index (PDI).

Instrument: DLS instrument with a zeta potential measurement cell.

Procedure:

-

Dilute the microemulsion sample with a suitable buffer (e.g., 10 mM NaCl) to ensure sufficient conductivity for the measurement.

-

Inject the diluted sample into the zeta potential cell, ensuring no air bubbles are present.

-

Place the cell in the instrument and allow it to equilibrate to the set temperature (e.g., 25°C).

-

Perform the measurement in triplicate.

-

Record the average zeta potential value.

Instrument: High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectrophotometer.

Procedure:

-

Accurately weigh a known amount of the microemulsion (e.g., 1 ml).

-

Dissolve the microemulsion in a suitable solvent (e.g., methanol) in which this compound is freely soluble.

-

Make further dilutions with the solvent to bring the concentration of this compound within the linear range of the analytical method.

-

Filter the solution through a 0.45 µm syringe filter.

-

Analyze the sample using a validated HPLC or UV spectrophotometric method to determine the concentration of this compound.

-

Calculate the drug content as a percentage of the labeled amount.

Protocol 4: In Vitro Skin Permeation Study

Apparatus: Franz diffusion cell.

Membrane: Excised rat, pig, or human skin.

Procedure:

-

Mount the excised skin on the Franz diffusion cell with the stratum corneum facing the donor compartment and the dermis facing the receptor compartment.

-

Fill the receptor compartment with a suitable buffer solution (e.g., phosphate-buffered saline pH 7.4) and maintain the temperature at 32 ± 0.5°C to mimic physiological skin temperature. Stir the receptor fluid continuously.

-

Apply a known quantity of the this compound microemulsion to the skin surface in the donor compartment.

-

At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor fluid and replace it with an equal volume of fresh buffer to maintain sink conditions.

-

Analyze the withdrawn samples for this compound concentration using a validated analytical method (HPLC or UV spectrophotometry).

-

At the end of the study, dismantle the setup, and determine the amount of drug retained in the skin.

-

Calculate the cumulative amount of drug permeated per unit area and plot it against time. The slope of the linear portion of the plot gives the steady-state flux.

Signaling Pathways and Mechanisms of Action

This compound's primary mechanism of action against scabies mites is neurotoxicity. It acts on the nervous system of the parasites, leading to their death. The exact molecular targets are not fully elucidated but are believed to involve disruption of ion channels in the nerve cell membranes of the mites.

The microemulsion formulation enhances the delivery of this compound into the skin, where the mites reside, through several mechanisms:

-

Increased Solubilization: The microemulsion maintains this compound in a solubilized state, which is essential for its partitioning into the stratum corneum.

-

Enhanced Permeation: The surfactants and co-surfactants in the microemulsion can fluidize the lipid bilayers of the stratum corneum, reducing its barrier function and facilitating drug penetration.

-

High Surface Area: The small globule size of the microemulsion provides a large surface area for drug release and absorption into the skin.

Conclusion

The use of this compound in topical microemulsions offers a promising approach to improve its therapeutic efficacy and patient compliance for the treatment of skin

Protocol for Benzyl Benzoate Application in Scabies Clinical Trials: Application Notes and Detailed Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes and protocols provide a comprehensive framework for the clinical investigation of benzyl benzoate as a treatment for scabies (Sarcoptes scabiei var. hominis infestation). The following sections detail the methodologies for participant screening, treatment application, and the assessment of efficacy and safety, supported by quantitative data from various clinical studies.

Data Presentation: Efficacy and Safety of this compound

The following tables summarize quantitative data from clinical trials investigating the use of this compound for scabies, often in comparison to other standard treatments.

Table 1: Cure Rates of this compound in Comparative Clinical Trials

| Study/Trial | This compound Regimen | Comparator Regimen | This compound Cure Rate | Comparator Cure Rate | Follow-up Period |

| Meyersburg et al. | 25% emulsion, daily for 3 consecutive days | Permethrin 5% cream, daily for 3 consecutive days | 87% | 27% | 3 weeks |

| Skabi-Rid Clinical Trial | 25% emulsion, two applications 12 hours apart | Permethrin 5% lotion, single application | 67.8% | 70.7% | Day 29 |

| Bachewar et al. | 25% lotion, two consecutive nightly applications | Ivermectin 200 µg/kg, single dose | Not specified, but part of a cost-effectiveness analysis | 100% (after two weeks) | 2 weeks |

| Systematic Review & Meta-Analysis | 10-25% topical application | Permethrin 5% topical | 47.5% | 73% | 1 week |

Table 2: Safety and Tolerability Profile of this compound

| Adverse Event | Frequency Reported in Clinical Trials | Description |

| Burning/Stinging Sensation | 43% in one study | A common, generally mild and transient sensation upon application. |

| Skin Irritation/Contact Dermatitis | Mentioned as a possibility, especially with repeated applications | Can manifest as redness, itching, or dryness at the site of application. |

| Pruritus | Can persist post-treatment | Itching may continue for up to 4 weeks after successful treatment due to an allergic reaction to dead mites. |

Experimental Protocols

This section outlines the detailed methodologies for conducting a clinical trial on the application of this compound for scabies.

Participant Screening and Enrollment Protocol

-

Informed Consent: Obtain written informed consent from all prospective participants.

-

Inclusion Criteria:

-

Age 18 years or older.

-

Diagnosis of active scabies infestation confirmed by the 2020 International Alliance for the Control of Scabies (IACS) Consensus Criteria for Confirmed Scabies (Level A), which requires visualization of mites, eggs, or fecal pellets via light microscopy of skin scrapings.

-

Presence of clinical signs and symptoms, such as burrows, inflammatory/non-inflammatory lesions, and pruritus.

-

-

Exclusion Criteria:

-

Diagnosis of crusted (Norwegian) scabies.

-

Known hypersensitivity or allergy to this compound or any of its excipients.

-

Treatment with any scabicide within the 28 days prior to the study.

-

Chronic or recurrent dermatological conditions that could interfere with the diagnosis of scabies or the evaluation of treatment efficacy.

-

Pregnancy or breastfeeding.

-

This compound Application Protocol

-

Patient Education: Instruct the patient on the correct application procedure. Emphasize the importance of treating all household members and close contacts simultaneously to prevent re-infestation.

-

Pre-application Shower/Bath: The patient should take a warm bath or shower and dry the skin thoroughly before the first application.

-

Application of this compound (25% Emulsion):

-

Shake the emulsion well before use.

-